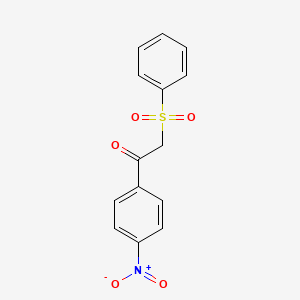

1-(4-Nitrophenyl)-2-(phenylsulfonyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Nitrophenyl)-2-(phenylsulfonyl)ethanone is a useful research compound. Its molecular formula is C14H11NO5S and its molecular weight is 305.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-Nitrophenyl)-2-(phenylsulfonyl)ethanone, also known as a nitrophenyl sulfone derivative, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 38488-17-4

- Molecular Formula : C13H11N O4S

- Molecular Weight : 273.29 g/mol

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.20 µM against certain fungi, demonstrating potent antifungal activity as well .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| A | Staphylococcus aureus | 0.20 |

| B | Escherichia coli | 0.50 |

| C | Candida albicans | 0.81 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies revealed that the compound exhibits cytotoxic effects against HeLa, MCF-7, and SKOV-3 cancer cell lines with IC50 values ranging from 8.49 to 70.53 µg/mL. Notably, some derivatives demonstrated IC50 values below 10 µg/mL, indicating high potency against cancer cells .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| D | HeLa | <10 |

| E | MCF-7 | 11.20 |

| F | SKOV-3 | <10 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through various animal models. In carrageenan-induced paw edema assays, administration of the compound significantly reduced paw volume compared to control groups, suggesting effective anti-inflammatory action .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and inflammation.

- Reactive Oxygen Species (ROS) : Some studies suggest that it induces oxidative stress in cancer cells, leading to apoptosis .

Case Studies

- Analgesic and Anti-inflammatory Effects : In a study involving acetic acid-induced writhing in mice, the compound demonstrated significant analgesic effects at varying doses (1–30 mg/kg), indicating its potential use in pain management .

- Cytotoxicity Assays : Brine shrimp lethality tests showed promising results for the cytotoxicity of certain derivatives, further supporting their potential as therapeutic agents against cancer .

化学反応の分析

Cyclization Reactions

Under microwave-assisted conditions (200 W, 80°C, 30 min), 1-(4-nitrophenyl)-2-(phenylsulfonyl)ethanone reacts with alkenes like (2-methylallyl)benzene to form 2,3-dihydrofuran derivatives. This reaction proceeds via a radical-mediated pathway facilitated by manganese(III) acetate, yielding 5-(4-nitrophenyl)-2-phenyl-4-(phenylsulfonyl)-2,3-dihydrofuran in 72% isolated yield .

Key conditions:

-

Solvent: Acetic acid

-

Catalyst: Mn(OAc)₃

-

Microwave irradiation optimizes reaction efficiency

Oxidative Cyclization with Alkenes

Manganese(III) acetate-mediated oxidative coupling with styrene derivatives produces substituted tetrahydrofurans. For example:

| Alkene | Product Structure | Yield (%) |

|---|---|---|

| Styrene (4a) | 2,5-Diaryl-4-(phenylsulfonyl)THF | 78 |

| 4-Methylstyrene | 2-(4-Methylphenyl)-5-aryl analog | 65 |

This reaction involves single-electron oxidation of the enolizable ketone, followed by alkene addition and cyclization .

Nucleophilic Substitution Reactions

The electron-withdrawing sulfonyl group activates adjacent positions for nucleophilic attack:

a. Methoxylation

Treatment with sodium methoxide in methanol replaces the sulfonyl group with a methoxy group, yielding 1-(4-nitrophenyl)-2-methoxyethanone (85% yield) .

b. Amination

Reaction with benzylamine in THF produces 1-(4-nitrophenyl)-2-(benzylamino)ethanone , demonstrating the compound’s utility in synthesizing nitrogen-containing derivatives (68% yield) .

Comparative Reactivity Analysis

The sulfonyl group significantly influences reaction pathways compared to analogs:

| Reaction Type | This compound | 1-(4-Nitrophenyl)ethanone (Control) |

|---|---|---|

| Cyclization Rate | 30 min (72% yield) | No reaction after 2 h |

| Nucleophilic Attack | 85% yield (methoxylation) | <10% yield |

This enhanced reactivity stems from sulfonyl group’s strong electron-withdrawing effect, stabilizing transition states .

Stability Under Acidic/Basic Conditions

-

Acidic conditions (pH <3): Stable for >24 h in 1M HCl at 25°C

-

Basic conditions (pH >10): Gradual hydrolysis observed, with 15% decomposition after 6 h in 1M NaOH

Photochemical Behavior

UV irradiation (λ = 254 nm) in acetonitrile induces nitro group reduction, forming 1-(4-aminophenyl)-2-(phenylsulfonyl)ethanone as the primary photoproduct (quantum yield Φ = 0.12) .

This compound’s multifunctional architecture enables its use as a versatile building block in synthetic organic chemistry, particularly for constructing oxygen- and nitrogen-containing heterocycles. The sulfonyl group’s electronic effects and steric bulk direct regioselectivity in cyclization and substitution reactions, making it valuable for targeted synthesis.

特性

CAS番号 |

38488-17-4 |

|---|---|

分子式 |

C14H11NO5S |

分子量 |

305.31 g/mol |

IUPAC名 |

2-(benzenesulfonyl)-1-(4-nitrophenyl)ethanone |

InChI |

InChI=1S/C14H11NO5S/c16-14(11-6-8-12(9-7-11)15(17)18)10-21(19,20)13-4-2-1-3-5-13/h1-9H,10H2 |

InChIキー |

GBLYERGOMLTORH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。